

Application Notes and Protocols for SM-433 Hydrochloride

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Compound of Interest

Compound Name: SM-433 hydrochloride

Cat. No.: B8220906

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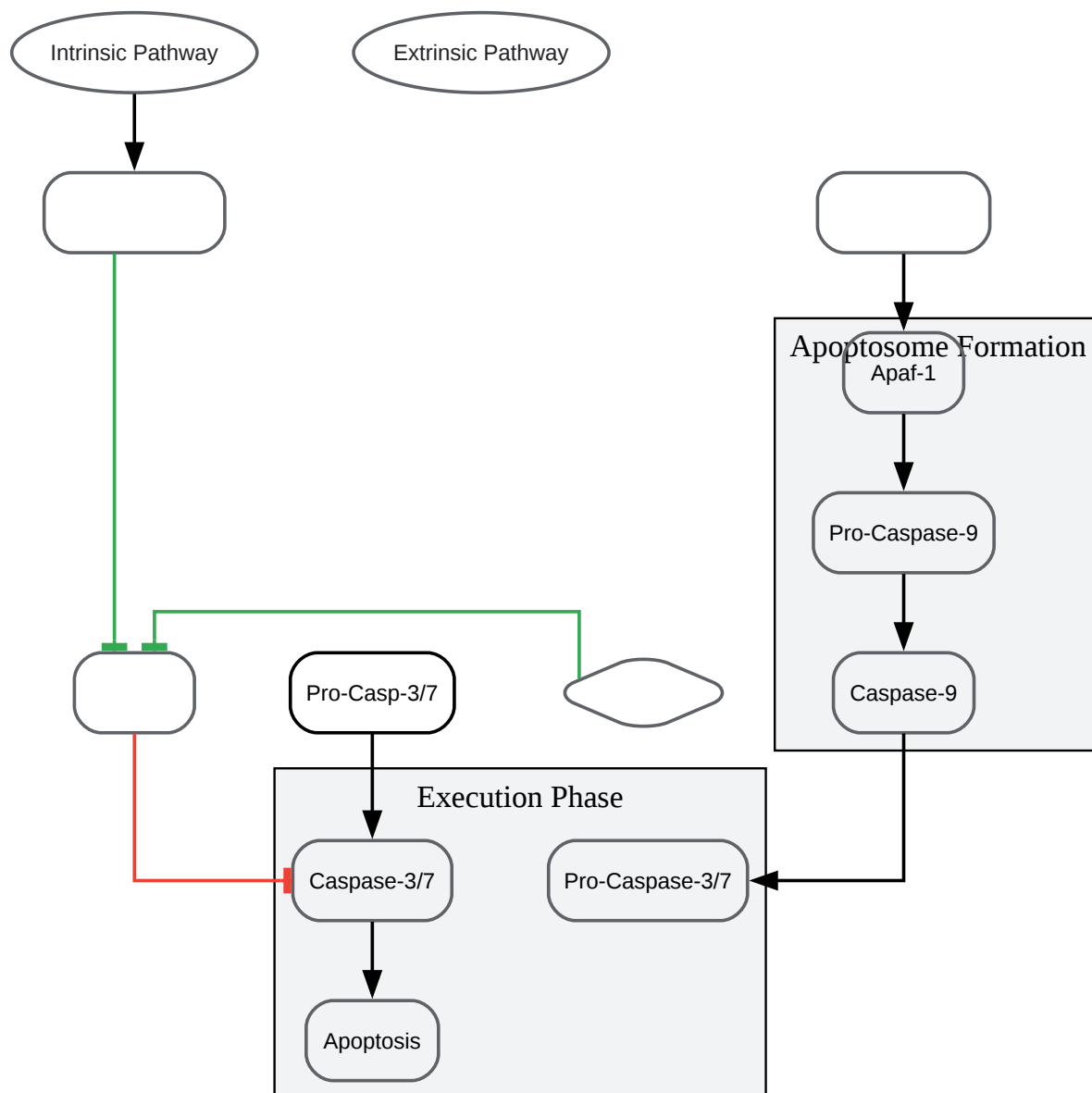
Introduction

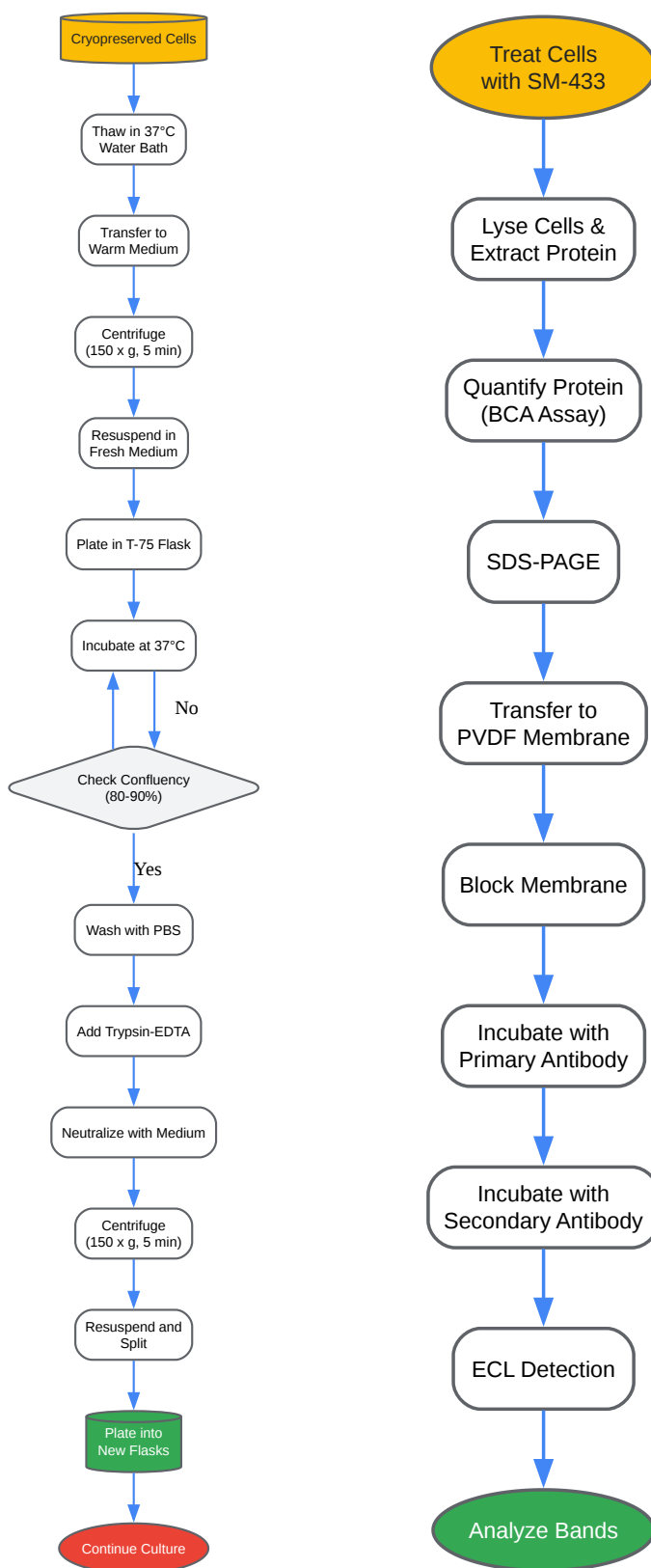
SM-433 hydrochloride is a synthetic, cell-permeable small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic. It acts as a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of crucial regulators of programmed cell death (apoptosis). By mimicking the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the endogenous Smac protein, SM-433 binds to the Baculoviral IAP Repeat (BIR) domains of IAPs, particularly the X-linked Inhibitor of Apoptosis Protein (XIAP).^{[1][2][3][4]} This interaction alleviates the IAP-mediated inhibition of caspases, thereby promoting the apoptotic cascade in cancer cells.^{[4][5][6]} Pre-clinical data indicate that **SM-433 hydrochloride** exhibits potent anti-proliferative activity in various cancer cell lines, making it a valuable tool for cancer research and a potential candidate for therapeutic development.

Mechanism of Action

In healthy cells, IAPs such as XIAP, cIAP1, and cIAP2 act as endogenous brakes on the apoptotic machinery. They bind to and inhibit key effector caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-9), preventing accidental or unwanted cell death.^{[7][8]} In many cancer cells, IAPs are overexpressed, contributing to tumor survival and resistance to therapy.^{[6][8]}

SM-433, as a Smac mimetic, competitively binds to the BIR3 domain of XIAP, displacing the inhibited caspases and allowing apoptosis to proceed.[1][2][3] Furthermore, binding of Smac mimetics to cIAP1 and cIAP2 can induce their auto-ubiquitination and subsequent proteasomal degradation. This degradation can lead to the activation of the non-canonical NF- κ B pathway and, in some contexts, sensitize cells to TNF α -induced apoptosis.[4][9]





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